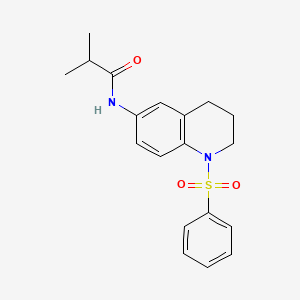

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is a chemical compound. The compound is an isobutyramide , which is an amide with the molecular formula C4H9NO . Isobutyramide can also refer to the functional group with the following chemical formula: R-NH-CO-CH(CH3)2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide describes a series of steps involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate . Another study describes the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .Molecular Structure Analysis

The molecular structure of “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” can be inferred from the structures of its components. Isobutyramide has a molecular formula of C4H9NO . A phenylsulfonyl group is attached to the nitrogen atom of the isobutyramide . The phenylsulfonyl group makes a dihedral angle with the indole unit .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a study on the cycloaddition reactions of 2-sulfonyl dienes with some alkenes has been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” can be inferred from the properties of its components. Isobutyramide has a molar mass of 87.122 g·mol−1 . A study on the vibrational analysis of a similar compound, N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide, has been carried out using experimental spectroscopic techniques and quantum chemical studies .科学的研究の応用

Inhibition of NLRP3 Inflammasome

This compound has been used in the design and synthesis of novel NLRP3 inflammasome inhibitors. The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators and is associated with the pathogenesis of many common neurodegenerative diseases including Parkinson’s disease, Alzheimer disease, and ischemic stroke .

Neuroinflammation Treatment

The compound has potential applications in the treatment of neuroinflammatory diseases. Inhibition of NLRP3 inflammasome activation, which this compound can achieve, would be an effective therapeutic strategy for neuroinflammatory diseases .

Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

This compound has been used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles . This environmentally friendly, high-yielding, cost-effective protocol includes a simple experimental procedure, a short reaction time, a simple work-up, the ability to tolerate a variety of functional groups, and excellent yields .

Pharmaceutical Applications

Triaryl imidazole derivatives, which can be synthesized using this compound, have many pharmaceutical activities, such as anti-allergic, anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and potent α-glucosidase inhibitor properties .

Safety And Hazards

The safety data sheet for a similar compound, 1-(Phenylsulfonyl)pyrrole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-10-11-18-15(13-16)7-6-12-21(18)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUKRTSIJJSXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2447040.png)

![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)

![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)

![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2447054.png)

![3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2447057.png)